molecular formula C9H11B B1266215 1-Bromo-4-propylbenzene CAS No. 588-93-2

1-Bromo-4-propylbenzene

Cat. No. B1266215
CAS RN: 588-93-2
M. Wt: 199.09 g/mol
InChI Key: NUPWGLKBGVNSJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-4-propylbenzene and its derivatives involves several key steps, including bromination and nitration. For instance, a related compound, 1-Bromo-2,4-dinitrobenzene, is synthesized from bromobenzene by nitration in water, achieving a yield of 94.8% with product purity higher than 99.0%. The structure of the target product is characterized by IR and NMR spectrometry, demonstrating the effectiveness of these methods in synthesizing brominated aromatic compounds with high purity (Xuan et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-propylbenzene derivatives can be extensively analyzed using X-ray diffraction and DFT calculations. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were obtained and their crystal structures determined by X-ray diffraction, revealing different conformations in various crystalline environments (Szlachcic et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-Bromo-4-propylbenzene is influenced by factors such as solvent and temperature. For instance, the lithium-bromine exchange of aryl bromides shows that the outcome of reactions can significantly vary with changes in solvent composition, highlighting the importance of solvent choice in synthetic chemistry (Bailey et al., 2006).

Physical Properties Analysis

Physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of 1-Bromo-4-propylbenzene in various conditions. These properties are determined by the molecular structure and are essential for the practical application of the compound in synthesis and material science.

Chemical Properties Analysis

1-Bromo-4-propylbenzene's chemical properties, including reactivity towards nucleophiles and electrophiles, are key to its applications in organic synthesis. Its reactions, such as the electrochemical reduction at zinc electrodes in ionic liquids, demonstrate the compound's versatility in forming arylzinc products, which are useful intermediates in organic synthesis (Ernst et al., 2014).

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1-Bromo-4-propylbenzene is an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. A study reported a high yield and purity in synthesizing 1-bromo-2,4-dinitrobenzene from bromobenzene, indicating the efficiency of using brominated benzene compounds in complex syntheses (Xuan et al., 2010).
  • The solvent's effect on lithium-bromine exchange reactions of aryl bromides like 1-bromo-4-tert-butylbenzene has been studied, illustrating the chemical versatility of brominated aromatics in such exchanges (Bailey et al., 2006).

Halogenation Techniques

  • Research on ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts shows the application of brominated compounds like 1-bromo-4-propylbenzene in producing mixed halogenated products with high yields (Bovonsombat & Mcnelis, 1993).

Liquid Crystal Synthesis

  • The synthesis of enantiopure trioxadecalin derived liquid crystals using reactions with 1-bromo-4-propylbenzene demonstrates its role in creating chiral liquid crystals, crucial for advanced materials science (Bertini et al., 2003).

Radiopharmaceutical Synthesis

  • In radiopharmaceuticals, 1-bromo-4-[18F]fluorobenzene, a derivative, plays a key role in 18F-arylation reactions, crucial for medical imaging techniques like PET scans (Ermert et al., 2004).

Solar Cell Enhancement

  • A study on polymer solar cells showed that the addition of 1-Bromo-4-Nitrobenzene improved power conversion efficiency by influencing electron transfer processes, demonstrating its potential in photovoltaic applications (Fu et al., 2015).

Safety And Hazards

1-Bromo-4-propylbenzene can cause skin irritation and serious eye damage . It is very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

1-bromo-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPWGLKBGVNSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80207530
Record name 1-Bromo-4-propylbenzene
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-propylbenzene

CAS RN

588-93-2
Record name 1-Bromo-4-propylbenzene
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Record name 1-Bromo-4-propylbenzene
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Record name 1-Bromo-4-propylbenzene
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Record name 1-Bromo-4-propylbenzene
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Synthesis routes and methods

Procedure details

A solution of 1-bromopropane (1.32 g, 0.6 mmol) was added dropwise at room temperature at a rate such that a gentle reflux was maintained to a suspension of magnesium (258 mg, 12 mmol) in dry tetrahydrofuran. The cloudy suspension was stored at room temperature for an additional 30 minutes to produce a gray solution that was then added dropwise over 15 minutes to a mixture of 1-iodo-4-bromobenzene (3.0 g, 10.6 mmol) and tetrakis (triphenylphosphine) palladium (0) in 50 mL of dry benzene at room temperature. The mixture was stirred for 2 hours, diluted with 50 mL of water, the organic layer was separated and the aqueous layer was extracted with ether (2×50 mL). The combined organic extracts was dried and evaporated to yield 1.69 g (80%) of a light brown oil, which was used in the next step without further purification.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
ASK Hashmi, T Burkert, JW Bats… - … für Naturforschung B, 2006 - degruyter.com
… Using the original procedure of McKusick [1], the in situ generation of the Grignard compound 2 from commercially available 1-bromo-4-propylbenzene (1) and its reaction with oxirane 3…
Number of citations: 1 www.degruyter.com
MK Lee, DJ Meier - Polymer, 1994 - Elsevier
… conditions, and after completion of the 1-bromo-4propylbenzene addition (1 h) the reaction was allowed to continue for 1-2 h until the Mg was almost completely consumed. SiCI+ (0.45 …
Number of citations: 10 www.sciencedirect.com
C Flender, P Leonhard, C Wolf, M Fritzsche… - Analytical …, 2010 - ACS Publications
A new method, based on a direct-electron ionization (EI) interface, is presented for the analysis of compounds insufficiently amenable to usual MS methods. The instrumentation is …
Number of citations: 17 pubs.acs.org
IC Khoo, S Webster, S Kubo, WJ Youngblood… - Journal of Materials …, 2009 - pubs.rsc.org
The synthesis, characterization, and quantitative electronic structure modeling of multi-photon absorption properties of a neat liquid L34 (4-propyl 4′-butyl diphenyl acetylene) are …
Number of citations: 54 pubs.rsc.org
J Herman, E Dmochowska, M Pytlarczyk… - Liquid …, 2019 - Taylor & Francis
… 2,3-Difluoro-4ʹ-propylbiphenyl 3 – flask containing 1-bromo-4-propylbenzene 1 (199 g; 1 mol), 2,3-difluorophenyl boronic acid 2 (174 g; 1.1 mol), K 3 PO 4 ∙3H 2 O (660 g; 2.5 mol) and …
Number of citations: 11 www.tandfonline.com
LJ Goossen, N Rodríguez, B Melzer… - Journal of the …, 2007 - ACS Publications
A new strategy for the regiospecific construction of unsymmetrical biaryls is presented, in which easily available salts of carboxylic acids are decarboxylated in situ to give arylmetal …
Number of citations: 516 pubs.acs.org
EJ Choi, HG Kim, JH Park, JH Kim - Journal of Information Display, 2009 - Taylor & Francis
… 6,13-diol (2): A 2.0M solution of n-BuLi in hexane (2.0 mL, 4.0 mmol) was added dropwise to a solution of 1-bromo-4propylbenzene (0.40 g, 3.9 mmol) in dry THF (20 mL) at 78℃, under …
Number of citations: 4 www.tandfonline.com
J Li, Y Ren, C Yue, Y Fan, C Qi… - ACS applied materials & …, 2018 - ACS Publications
… The reaction was then extended to other substrates such as 4-propyltoluene, 1-bromo-4-propylbenzene, 1,2-dihydrostilbene, and celestolide. The results suggested that phenylpropane …
Number of citations: 51 pubs.acs.org
S Matsuoka, H Fujii, T Yamada, C Pac… - The Journal of …, 1991 - ACS Publications
… 4-Bromo-nj-xylene, 2-bromomesitylene, l-bromo-4-ferr-butylbenzene, l-bromo-4-ethylbenzene, 1bromo-4-propylbenzene, and acetaldehyde were EP grade from Aldrich Chemical …
Number of citations: 107 pubs.acs.org
WS Han, KR Wee, HY Kim, C Pac… - … A European Journal, 2012 - Wiley Online Library
… Synthesis: Benzyl bromide, 4-bromoaniline, and 1-bromo-4-propylbenzene were purchased from Aldrich. The preparation of HD, MOD, and bithiophene 3 (R 2 =H in Scheme 1) was …

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